

# A Comprehensive Technical Guide to Cetyl Stearate: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Cetyl Stearate

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## Introduction

**Cetyl stearate**, a long-chain wax ester, is a pivotal ingredient in a multitude of pharmaceutical and cosmetic formulations. Its unique physicochemical properties, primarily as an emollient, thickener, and stabilizer, make it an invaluable excipient in the development of topical drug delivery systems, creams, lotions, and other personal care products. This technical guide provides an in-depth analysis of the chemical structure and properties of **cetyl stearate**, complete with detailed experimental protocols for its characterization and synthesis.

## Chemical Structure and Identification

**Cetyl stearate** is the ester formed from the condensation of cetyl alcohol (a 16-carbon fatty alcohol) and stearic acid (an 18-carbon saturated fatty acid). Its structure consists of a long, saturated hydrocarbon chain, rendering it highly lipophilic and imparting its characteristic waxy nature.

IUPAC Name: Hexadecyl octadecanoate<sup>[1]</sup>

Synonyms: Cetyl octadecanoate, Hexadecyl stearate, Palmityl stearate<sup>[1][2][3]</sup>

Chemical Formula:  $C_{34}H_{68}O_2$ <sup>[1][3]</sup>

Molecular Weight: 508.9 g/mol <sup>[1][3]</sup>

CAS Number: 1190-63-2[2]

## Physicochemical Properties

The physical and chemical properties of **cetyl stearate** are summarized in the table below. These properties are critical for its function in various formulations, influencing texture, stability, and release characteristics of active pharmaceutical ingredients (APIs).

Property	Value	Experimental Method
Appearance	White to off-white waxy solid, pellets, or large crystals.[1]	Visual Inspection
Melting Point	56-60 °C (133-140 °F)	Capillary Method[4][5][6][7][8]
Boiling Point	Decomposes before boiling at atmospheric pressure. Estimated boiling point at reduced pressure is ~528.4 °C at 760 mmHg (with decomposition).	Vacuum Distillation / Thermogravimetric Analysis (TGA)
Density	Approximately 0.82 g/cm <sup>3</sup> at 20 °C	Wax Immersion Method
Solubility	- Water: Insoluble- Organic Solvents: Soluble in hot ethanol, ether, chloroform, and other nonpolar organic solvents.	Visual assessment of dissolution in various solvents at controlled temperatures.
Spectroscopic Data	- <sup>1</sup> H-NMR: Peaks corresponding to long-chain methylenes, α-methylene protons, and terminal methyl groups.- <sup>13</sup> C-NMR: Signals for carbonyl carbon, ester-linked methylene carbon, and numerous aliphatic carbons.- FT-IR (cm <sup>-1</sup> ): Characteristic peaks for C=O stretching (~1735-1750), C-O stretching (~1175-1250), and C-H stretching (~2850-2960).- Mass Spectrometry (GC-MS): Molecular ion peak (M <sup>+</sup> ) at m/z 508.9, with characteristic	See detailed protocols below.

fragmentation patterns of long-chain esters.<sup>[1][2]</sup>

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## Experimental Protocols

Detailed methodologies for the characterization and synthesis of **cetyl stearate** are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

### Synthesis of Cetyl Stearate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **cetyl stearate** from cetyl alcohol and stearic acid using an acid catalyst.

Materials:

- Stearic Acid (1 equivalent)
- Cetyl Alcohol (1.2 equivalents)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 equivalents) or a solid acid catalyst like SO<sub>3</sub>H-carbon (20 wt.%).<sup>[9]</sup>
- Toluene (as solvent and for azeotropic removal of water)
- 5% Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate and Hexane (for purification)

Apparatus:

- Round-bottom flask
- Dean-Stark apparatus

- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for filtration and purification

#### Procedure:

- To a round-bottom flask, add stearic acid, cetyl alcohol, and toluene.
- With stirring, slowly add the concentrated sulfuric acid.
- Assemble the Dean-Stark apparatus and reflux condenser with the flask.
- Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.[\[10\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[\[10\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure **cetyl stearate**.[\[9\]](#)

## Physicochemical Characterization

- Finely powder a small amount of dry **cetyl stearate**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.[\[7\]](#)

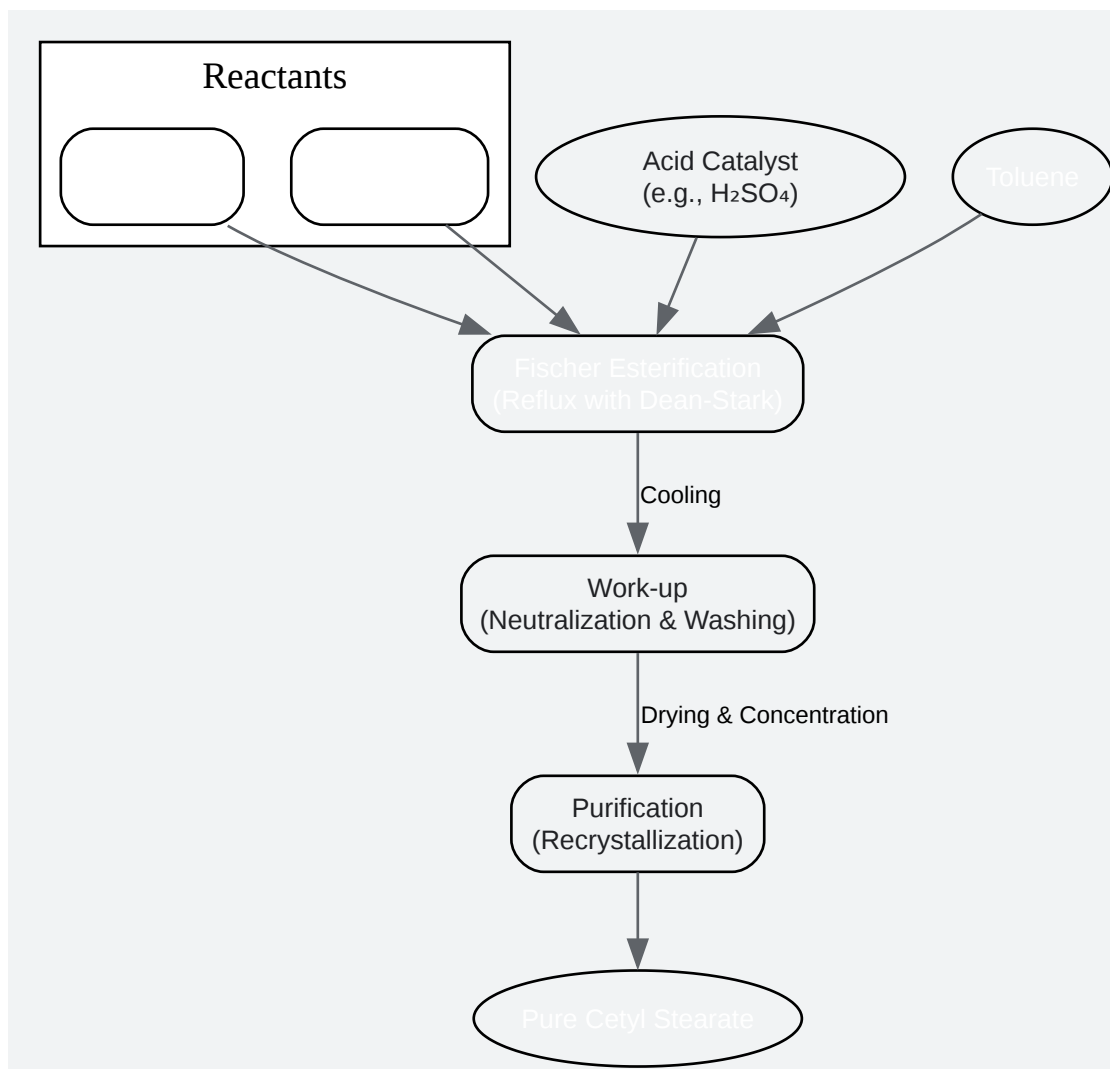
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a rate of approximately 10-15 °C per minute initially.
- Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.[\[6\]](#)
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[\[6\]](#)
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid **cetyl stearate** sample directly onto the ATR crystal.
- Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[\[11\]](#)
- Acquire the IR spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$  and an accumulation of 16-32 scans.[\[12\]](#)
- Analyze the resulting spectrum for characteristic ester functional group peaks.
- Dissolve 10-20 mg of **cetyl stearate** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.[\[13\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).[\[13\]](#)
- For  $^1\text{H}$ -NMR, acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
- For  $^{13}\text{C}$ -NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary for a good signal-to-noise ratio.[\[13\]](#)

- Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integrations, and multiplicities to confirm the structure.
- Prepare a dilute solution of **cetyl stearate** in a volatile organic solvent such as hexane or ethyl acetate.
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.
- GC conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program could be: initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 320 °C and hold for 10 minutes. Use helium as the carrier gas at a constant flow rate.[\[14\]](#)
- MS conditions: Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 50-600.[\[14\]](#)
- Analyze the resulting chromatogram for the retention time of **cetyl stearate** and the mass spectrum for its molecular ion peak and characteristic fragmentation pattern.

## Visualizations

The following diagrams illustrate the chemical structure, synthesis, and characterization workflow for **cetyl stearate**.

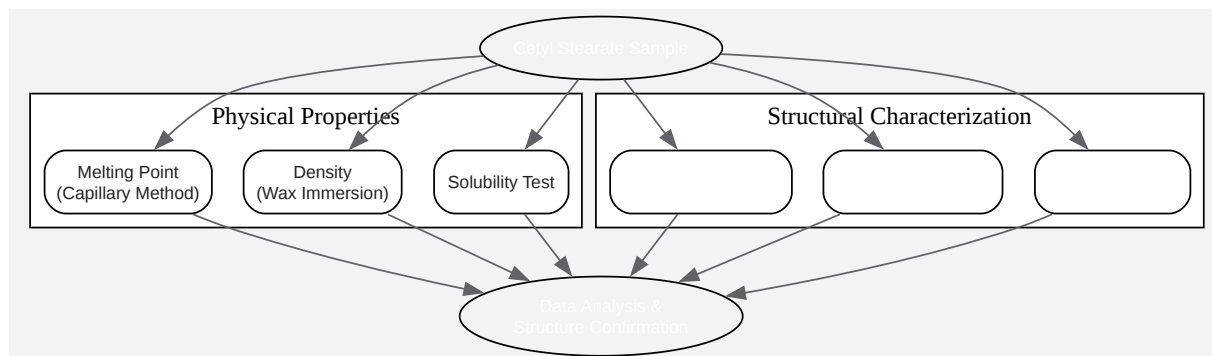
Caption: Chemical structure of **cetyl stearate**.



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Caption: Laboratory synthesis workflow for **cetyl stearate**.





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Caption: Physicochemical characterization workflow for **cetyl stearate**.

## Applications in Drug Development

The properties of **cetyl stearate** make it a versatile excipient in pharmaceutical formulations, particularly in semi-solid dosage forms.

- **Emollient:** In topical creams and ointments, it forms a non-greasy, hydrophobic film on the skin, which helps to reduce water loss and improve skin hydration. This can enhance the penetration of certain APIs.
- **Thickening Agent:** It increases the viscosity of formulations, contributing to the desired texture and stability of creams and lotions.
- **Stabilizer:** **Cetyl stearate** helps to stabilize emulsions by preventing the coalescence of dispersed droplets.
- **Controlled Release:** In solid dosage forms, it can be used as a matrix-forming agent to control the release of drugs.

## Safety and Toxicology

**Cetyl stearate** is generally regarded as a safe and non-toxic material for cosmetic and topical pharmaceutical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **cetyl stearate** is safe as used in cosmetic formulations. It is considered to be minimally irritating to the skin and eyes and is not a sensitizer. As with any excipient, formulation-specific safety studies are always recommended.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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